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Compound of Interest

Compound Name: 3,5-Dibromohexanoic acid

Cat. No.: B15455196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromohexanoic acid, a

halogenated carboxylic acid with potential applications in organic synthesis and as a building

block in the development of novel therapeutic agents. This document details its chemical

properties, synthesis, and spectroscopic profile. Furthermore, it explores its potential, though

not yet fully elucidated, role as a precursor in pharmaceutical manufacturing and its

hypothetical interaction with biological signaling pathways.

Chemical Identity and Properties
3,5-Dibromohexanoic acid is a saturated fatty acid derivative characterized by the presence

of two bromine atoms at the third and fifth carbon positions. Its chemical structure and

properties are summarized below.

Table 1: Chemical and Physical Properties of 3,5-Dibromohexanoic Acid
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Property Value Source

IUPAC Name 3,5-dibromohexanoic acid [1][2]

Molecular Formula C₆H₁₀Br₂O₂ [2]

Molecular Weight 273.95 g/mol [2]

CAS Number 62232-07-9 [2]

Canonical SMILES CC(C(CC(=O)O)Br)CBr [2]

InChIKey
SCWHLRWURVIAHZ-

UHFFFAOYSA-N
[2]

Appearance
Not explicitly stated, likely a

solid or oil

Solubility
Not explicitly stated, likely

soluble in organic solvents

Synthesis of 3,5-Dibromohexanoic Acid
The primary synthetic route to 3,5-Dibromohexanoic acid involves the bromination of a

suitable hexenoic acid precursor. A notable method is the reaction of a hexenoic acid derivative

with bromine.[1]

Experimental Protocol: Bromination of Hex-5-enoic Acid
This protocol is based on established methods for the bromination of alkenes to yield

dibromoalkanoic acids.

Materials:

Hex-5-enoic acid

Bromine (Br₂)

Carbon tetrachloride (CCl₄) or other suitable inert solvent

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
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Magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve Hex-5-enoic acid in carbon tetrachloride.

Cool the solution in an ice bath and stir.

Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel.

The reaction is typically monitored by the disappearance of the bromine color.

Once the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time to ensure complete reaction.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove

any unreacted bromine.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield crude 3,5-Dibromohexanoic acid.

The crude product may be purified by column chromatography or recrystallization.
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Synthesis Workflow
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Caption: Synthesis workflow for 3,5-Dibromohexanoic acid.

Spectroscopic Data
Detailed spectroscopic data for 3,5-Dibromohexanoic acid is not readily available in the public

domain. The following tables provide expected values based on the known spectra of similar

halogenated carboxylic acids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for 3,5-Dibromohexanoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.8 Doublet 3H -CH₃

~2.1 - 2.6 Multiplet 2H -CH₂-CHBr-

~2.8 Multiplet 2H -CH₂-COOH

~4.1 - 4.8 Multiplet 1H -CHBr-CH₂-

~4.3 - 4.8 Multiplet 1H -CHBr-CH₃

~11.3 Singlet 1H -COOH

Note: The multiplicity of the methylene and methine protons will be complex due to

diastereotopicity and spin-spin coupling.

Table 3: Predicted ¹³C NMR Data for 3,5-Dibromohexanoic Acid
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Chemical Shift (δ) ppm Assignment

~25 -CH₃

~40 -CH₂-CHBr-

~45 -CH₂-COOH

~50 -CHBr-CH₂-

~55 -CHBr-CH₃

~175 -COOH

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for 3,5-Dibromohexanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2850-3000 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1410 Medium C-O-H bend

~1250 Medium C-O stretch

500-700 Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak, although it may be weak. The

isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in

characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M and

M+2 peaks for fragments containing one bromine atom.

Table 5: Predicted Mass Spectral Fragmentation for 3,5-Dibromohexanoic Acid
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m/z Proposed Fragment

272/274/276 [C₆H₁₀Br₂O₂]⁺ (Molecular Ion)

193/195 [M - HBr]⁺

113 [M - 2Br - H]⁺

45 [COOH]⁺

Applications in Drug Development
While specific applications of 3,5-Dibromohexanoic acid in drug development are not

extensively documented, its structure suggests potential as a synthetic intermediate.

Halogenated compounds are frequently used in medicinal chemistry to modulate the

pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The bromine atoms

can serve as handles for further chemical transformations or as bioisosteric replacements for

other functional groups.

Potential as a Precursor for Bioactive Molecules
3,5-Dibromohexanoic acid can be a precursor for the synthesis of various heterocyclic

compounds and substituted fatty acids, which are classes of molecules with known biological

activities. For instance, it is a key intermediate in the synthesis of γ-hexenolactone, a precursor

for fragrances and pharmaceuticals.[1]

Hypothetical Role in Biological Signaling Pathways
The direct interaction of 3,5-Dibromohexanoic acid with specific signaling pathways has not

been reported. However, based on the known roles of other fatty acids and halogenated

compounds, a hypothetical involvement can be postulated. Fatty acids are integral components

of cell membranes and can act as signaling molecules themselves or as precursors to signaling

molecules. Halogenation can alter the lipophilicity and reactivity of these molecules, potentially

influencing their interaction with enzymes and receptors.

Hypothetical Interaction with Fatty Acid Metabolism
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3,5-Dibromohexanoic acid could potentially interact with enzymes involved in fatty acid

metabolism, such as fatty acid synthases or desaturases. The presence of bulky bromine

atoms might lead to competitive inhibition of these enzymes.
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Caption: Hypothetical inhibition of fatty acid metabolism.

Conclusion
3,5-Dibromohexanoic acid is a readily synthesizable halogenated fatty acid. While its direct

biological activities and applications in drug development are yet to be fully explored, its

chemical structure suggests its potential as a versatile intermediate for the synthesis of more

complex molecules. Further research is warranted to elucidate its spectroscopic properties

more precisely and to investigate its potential as a modulator of biological pathways and as a

building block in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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